N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C35H36N4O3S3 and its molecular weight is 656.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a benzothiazole ring, which is a common motif in many biologically active compounds. Benzothiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might do so by binding to the enzyme’s active site and either inhibiting or enhancing the enzyme’s activity .
Biochemical Pathways
Again, the specific pathways affected would depend on the compound’s target. If the compound were an enzyme inhibitor, for example, it could affect the metabolic pathway that the enzyme is involved in, potentially leading to changes in the levels of certain metabolites .
Pharmacokinetics
The compound’s pharmacokinetic properties would be influenced by factors such as its size, polarity, and the presence of functional groups that can undergo metabolic transformations. For example, the sulfonyl group might be subject to phase II metabolism, potentially leading to the formation of conjugates that can be excreted from the body .
Result of Action
The cellular and molecular effects of the compound’s action would depend on the nature of its target and the way it interacts with this target. For instance, if the compound were to inhibit an enzyme involved in cell proliferation, it might have anti-cancer effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules that can interact with the compound .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N4O3S3/c1-2-26-12-8-9-20-39(26)45(41,42)27-17-15-25(16-18-27)33(40)37-35-32(34-36-29-13-6-7-14-30(29)43-34)28-19-21-38(23-31(28)44-35)22-24-10-4-3-5-11-24/h3-7,10-11,13-18,26H,2,8-9,12,19-23H2,1H3,(H,37,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTIOVJLFRPTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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